Lipophilicity Advantage vs. Mono-Substituted Analogs
7-Isopropyl-3-methyl-1H-indole exhibits a calculated LogP of approximately 3.5–3.6 (XlogP 3.5; AlogP 3.5997), representing a substantial increase in lipophilicity compared to its mono-substituted analogs [1]. The 3-methyl substituent alone (skatole) contributes a LogP of ~2.60, while the 7-isopropyl substituent alone (7-isopropyl-1H-indole) yields a LogP of ~3.29 [2]. The dual substitution in CAS 94239-09-5 produces a LogP that is approximately 0.9–1.0 log units higher than 3-methylindole and approximately 0.3 log units higher than 7-isopropyl-1H-indole, corresponding to a roughly 2–10 fold increase in octanol-water partition coefficient .
| Evidence Dimension | Octanol-water partition coefficient (LogP / XlogP / AlogP) |
|---|---|
| Target Compound Data | XlogP 3.5; AlogP 3.5997 (7-isopropyl-3-methyl-1H-indole, CAS 94239-09-5) |
| Comparator Or Baseline | Skatole (3-methyl-1H-indole): LogP 2.60; 7-Isopropyl-1H-indole (CAS 57817-04-6): LogP 3.29130; Indole: LogP 2.10–2.17 |
| Quantified Difference | ΔLogP = +0.90 to +1.0 vs. skatole; ΔLogP = +0.31 vs. 7-isopropyl-1H-indole; ΔLogP = +1.4 vs. indole |
| Conditions | Computed values using XlogP and AlogP algorithms; standard conditions at 25°C |
Why This Matters
A LogP difference of ≥0.3 units translates to a roughly 2-fold difference in membrane permeability and tissue distribution potential, making CAS 94239-09-5 a meaningfully more lipophilic building block than its mono-substituted comparators for designing CNS-penetrant or intracellular-targeting lead candidates.
- [1] BaseChem. 1H-Indole,3-methyl-7-(1-methylethyl)-. XlogP: 3.5; TPSA: 15.8 Ų. Available at: https://basechem.org/chemical/93493 (accessed May 2026). View Source
- [2] PlantaEDB. 3-Methylindole (Skatole). XlogP 2.60; AlogP 2.48. Available at: https://plantaedb.com (accessed May 2026). View Source
